4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate
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Overview
Description
4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate is an organic compound with the molecular formula C28H22O4S and a molecular weight of 454.549 g/mol . This compound is known for its unique structural features, which include a sulfanyl group and two methylbenzoyl groups. It is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-hydroxythiophenol to produce 4-[(4-methylbenzoyl)oxy]phenyl sulfide. Finally, this compound is esterified with 4-methylbenzoic acid under acidic conditions to yield the target compound .
Chemical Reactions Analysis
4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the ester bonds to form corresponding alcohols.
Scientific Research Applications
4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activities. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that interact with various biological pathways .
Comparison with Similar Compounds
Similar compounds to 4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate include:
4-[(4-Methylbenzoyl)oxy]phenyl sulfide: Lacks the second methylbenzoate group, making it less complex.
4-Methylbenzoic acid: A simpler structure with only one methylbenzoate group.
4-Hydroxythiophenol: Contains a hydroxyl group instead of the ester linkage, leading to different reactivity.
These compounds differ in their structural features and reactivity, highlighting the uniqueness of this compound in terms of its dual ester groups and sulfanyl linkage.
Properties
IUPAC Name |
[4-[4-(4-methylbenzoyl)oxyphenyl]sulfanylphenyl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O4S/c1-19-3-7-21(8-4-19)27(29)31-23-11-15-25(16-12-23)33-26-17-13-24(14-18-26)32-28(30)22-9-5-20(2)6-10-22/h3-18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKRNIMOQHQFGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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